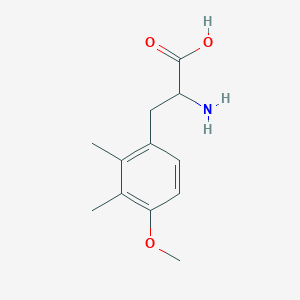
Hydroxydocosanoic acid sophoroside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13-sophorosyloxydocosanoate 6',6''-diacetate is a sophorolipid that is the diacetylated sophoroside of 13-hydroxydocosanoic acid. It is a major extracellular lipid.
Applications De Recherche Scientifique
Enzymatic Production and Characterization
Hydroxydocosanoic acid sophoroside, a type of sophorolipid, can be enzymatically produced and modified for various applications. Research by Recke et al. (2013) demonstrated the production of 2-dodecyl-sophoroside using Candida bombicola cultures. They further modified it enzymatically, leading to products with potential applications in the cosmetic industry for skin moisture conservation, and indicating anti-tumor promoting activity (Recke et al., 2013).
Selective Production by Rhodotorula Bogoriensis
Ribeiro et al. (2012) focused on the selective production of sophorolipids, including those with hydroxydocosanoic acid, by Rhodotorula bogoriensis. They examined the impact of different carbon and nitrogen sources on the production process, which could lead to more efficient and selective production of these compounds (Ribeiro et al., 2012).
Biosynthetic Gene Cluster for Sophorolipids
Van Bogaert et al. (2013) identified the gene cluster responsible for sophorolipid synthesis in Starmerella bombicola. This discovery can lead to better understanding and manipulation of the biosynthesis of sophorolipids, including hydroxydocosanoic acid sophoroside, for various industrial and biotechnological applications (Van Bogaert et al., 2013).
High-Titer Production and Antimicrobial Activity
Solaiman et al. (2015) conducted a study on the fermentative production of sophorolipids by Rhodotorula bogoriensis, demonstrating their strong antimicrobial activity. This suggests potential uses of hydroxydocosanoic acid sophorosides in antimicrobial applications (Solaiman et al., 2015).
Potential Applications in Bioremediation
Research by Minucelli et al. (2017) explored the use of sophorolipids produced by Candida bombicola in bioremediation, particularly for soils contaminated with lubricating oil. This indicates a potential environmental application for hydroxydocosanoic acid sophorosides (Minucelli et al., 2017).
Control-Release of Antimicrobial Sophorolipid
A study by Solaiman et al. (2015) examined the embedding of sophorolipids in different biopolymer matrices. This research highlights the potential of using hydroxydocosanoic acid sophorosides in controlled-release applications, such as antimicrobial food packaging (Solaiman et al., 2015).
Novel Compounds from Renewable Resources
Rau et al. (2001) utilized renewable resources like rapeseed oil and oleic acid combined with glucose to produce sophorolipids with Candida bombicola. They achieved high yields and proposed applications of the resulting compounds in the production of plastics and flavors (Rau et al., 2001).
Applications in Quorum Quenching and Imaging
Vasudevan and Prabhune (2018) encapsulated curcumin with acidic sophorolipid micelles, revealing their potential in theranostic applications, specifically in quorum quenching and bacterial imaging (Vasudevan & Prabhune, 2018).
Propriétés
Numéro CAS |
20246-59-7 |
|---|---|
Nom du produit |
Hydroxydocosanoic acid sophoroside |
Formule moléculaire |
C38H68O15 |
Poids moléculaire |
764.9 g/mol |
Nom IUPAC |
13-[(2R,3R,4S,5S,6R)-6-(acetyloxymethyl)-3-[(2S,3R,4S,5S,6R)-6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxydocosanoic acid |
InChI |
InChI=1S/C38H68O15/c1-4-5-6-7-11-14-17-20-27(21-18-15-12-9-8-10-13-16-19-22-30(41)42)50-38-36(34(46)32(44)29(52-38)24-49-26(3)40)53-37-35(47)33(45)31(43)28(51-37)23-48-25(2)39/h27-29,31-38,43-47H,4-24H2,1-3H3,(H,41,42)/t27?,28-,29-,31-,32-,33+,34+,35-,36-,37+,38-/m1/s1 |
Clé InChI |
LGIFCELMJBBHMO-SGQFWHNCSA-N |
SMILES isomérique |
CCCCCCCCCC(CCCCCCCCCCCC(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)O)O)O |
SMILES |
CCCCCCCCCC(CCCCCCCCCCCC(=O)O)OC1C(C(C(C(O1)COC(=O)C)O)O)OC2C(C(C(C(O2)COC(=O)C)O)O)O |
SMILES canonique |
CCCCCCCCCC(CCCCCCCCCCCC(=O)O)OC1C(C(C(C(O1)COC(=O)C)O)O)OC2C(C(C(C(O2)COC(=O)C)O)O)O |
Synonymes |
13-((2'-O beta-D-glucopyranosyl beta-D-glucopyranosyl)oxy)docosanoic acid 6',6''-diacetate hydroxydocosanoic acid sophoroside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



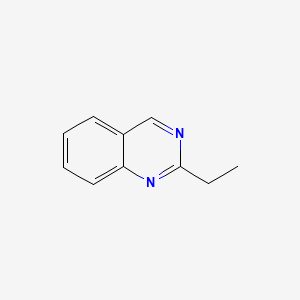

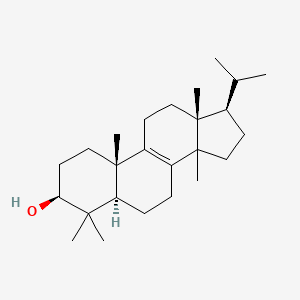
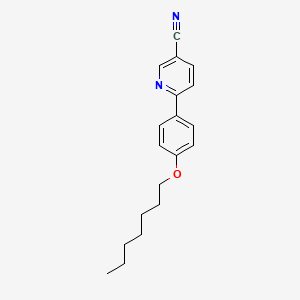
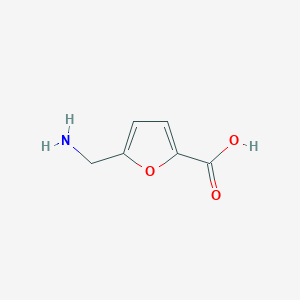

![methyl (2R,3R,6R)-4-benzoyl-10-(dimethylcarbamoyl)-3-[(4-fluorophenyl)methyl]-9-[[4-(trifluoromethoxy)phenyl]methyl]-4,9-diazatricyclo[6.3.0.02,6]undeca-1(8),10-diene-3-carboxylate](/img/structure/B1230295.png)
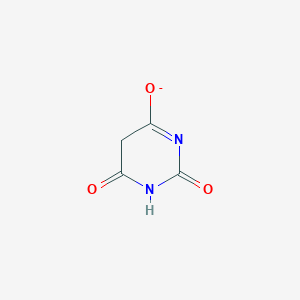


![N-[2-chloro-5-(4-morpholinylsulfonyl)phenyl]-2-oxo-2-(2-phenyl-3-indolizinyl)acetamide](/img/structure/B1230299.png)
![6-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium](/img/structure/B1230300.png)
